Fast Black K Salt

Descripción general

Descripción

Molecular Structure Analysis

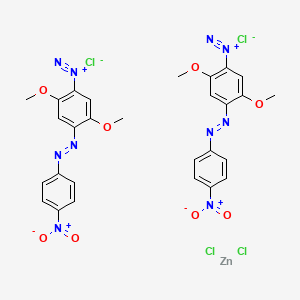

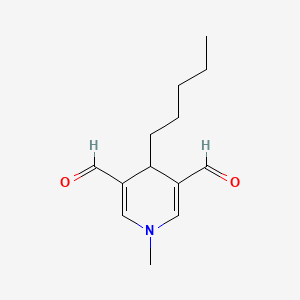

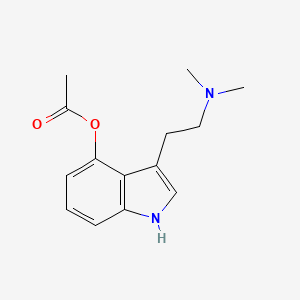

Fast Black K Salt has a molecular weight of 417.88 and a molecular formula of C14H12N5O4.1/2Cl4Zn . The structure includes a diazonium group, which is responsible for its reactivity .Chemical Reactions Analysis

Fast Black K Salt is used as a visualization reagent in thin-layer chromatography for the differentiation of aliphatic amines . It reacts with these amines to produce colored products, allowing for their identification .Aplicaciones Científicas De Investigación

Hematology

In hematology, Fast Black K Salt is utilized for staining purposes. It is specifically used to stain enterochromaffin cells . These cells are part of the diffuse neuroendocrine system and are responsible for the production of serotonin. The ability to stain these cells is crucial for studying various disorders, including carcinoid tumors.

Histology

Histology, the study of tissues, also benefits from the staining capabilities of Fast Black K Salt. It serves as an indirect stain for periodate-generated tissue aldehyde groups . This application is significant for visualizing specific tissue components, particularly for identifying changes in tissue structure associated with diseases.

Diagnostic Assay Manufacturing

Fast Black K Salt is used in the manufacturing of diagnostic assays. It is involved in the staining of acid phosphatase activity in both SDS-PAGE (sodium dodecyl sulfate polyacrylamide gel electrophoresis) and native-PAGE . Acid phosphatase is an enzyme marker for certain types of leukemias and can be crucial for diagnosis and monitoring of the disease.

Visualization of Amphetamines

In forensic science, Fast Black K Salt is applied as a visualization agent for amphetamines following their separation by thin-layer chromatography . This application is particularly important in the field of toxicology, where accurate detection of substances is essential.

Detection of Cyanobacterial Toxins

The compound is also used to visualize cyanobacterial toxins after their separation by thin-layer chromatography . Cyanobacterial toxins, such as microcystins, pose a significant risk to water safety, and their detection is vital for environmental monitoring.

Thin-Layer Chromatography of Beta-Adrenergic Blocking Drugs

Fast Black K Salt serves as a visualization reagent for thin-layer chromatography of beta-adrenergic blocking drugs . These drugs are commonly used for cardiovascular conditions, and the method allows for sensitive detection and analysis of these compounds in biological samples.

Mecanismo De Acción

Target of Action

Fast Black K Salt, also known as 2,5-Dimethoxy-4-(4-nitrophenylazo)benzenediazonium chloride zinc double salt , is primarily used as a diazonium reagent . Its primary targets are aliphatic amines , which are organic compounds that contain a basic nitrogen atom with a lone pair of electrons.

Mode of Action

Fast Black K Salt interacts with its targets (aliphatic amines) through a process known as diazotization . In this process, the diazonium group in the Fast Black K Salt reacts with the amine group in the target molecule, leading to the formation of a new compound. This interaction results in a change in the physical properties of the target molecule, such as its color .

Biochemical Pathways

It is known that the compound is used in thin-layer chromatography for the differentiation of aliphatic amines This suggests that it may affect pathways involving these molecules

Result of Action

The primary result of Fast Black K Salt’s action is the visual differentiation of aliphatic amines . When used in thin-layer chromatography, it allows for the identification and differentiation of these compounds based on the color change that occurs upon interaction .

Action Environment

The action of Fast Black K Salt can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be affected by the presence or absence of water in the environment. Additionally, the compound’s melting point indicates that high temperatures could potentially influence its stability and efficacy.

Safety and Hazards

Fast Black K Salt can cause serious eye irritation . It’s recommended to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present .

Propiedades

IUPAC Name |

dichlorozinc;2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]benzenediazonium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H12N5O4.4ClH.Zn/c2*1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)19(20)21;;;;;/h2*3-8H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWZSUSPTZUGNN-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24Cl4N10O8Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64071-86-9 | |

| Record name | Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-dimethoxy-4-[(4-nitrophenyl)azo]benzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-N-[(10E)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1258741.png)

![(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene](/img/structure/B1258743.png)

![4-{[(2S,4S)-1-[2-(3-chloro-4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetyl]-4-fluoropyrrolidin-2-yl]methoxy}benzoic acid](/img/structure/B1258747.png)

![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B1258748.png)

![4,11-Dimethoxy-1H-naphtho[2,3-f]indole-5,10-dione](/img/structure/B1258755.png)

![(3S)-6,8-dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B1258757.png)